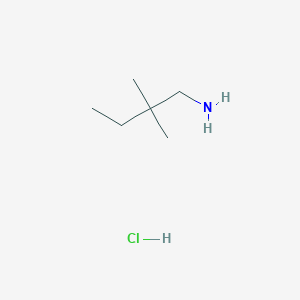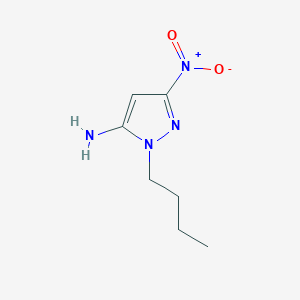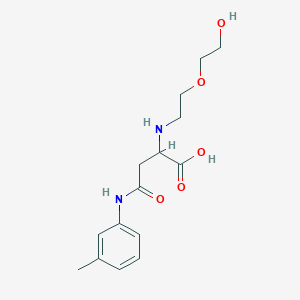
2-(2,4-dichlorophenoxy)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2NO3S2 and its molecular weight is 428.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing trihalogenated hydroxythiophenes and exploring their tautomeric properties. For example, the synthesis of 2-hydroxy-3,4,5-trichlorothiophene and its reactions have been detailed, revealing insights into its structural and chemical behavior (Skramstad et al., 2000). Additionally, studies on photocatalyzed oxidation pathways of 2,4-dichlorophenol by CdS highlight the chemical transformations and intermediates involved under different pH conditions (Tang & Huang, 1995).
Environmental Considerations
A comprehensive review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, has been conducted. This systematic review assesses epidemiologic, toxicological, and exposure studies to evaluate the association between these compounds and lymphohematopoietic cancers. The findings suggest that the evidence does not support a genotoxic mode of action, nor do environmental exposures appear sufficient to support a causal relationship with cancer (Stackelberg, 2013).
Potential Applications in Polymer Research
Research into novel synthetic methodologies toward substituted 2-amino-5-chlorothiophenes, which serve as building blocks for oligomers used in polymer research, showcases the relevance of such compounds in developing new materials. These methodologies include steps like the Paal-Knorr reaction for protecting free amino groups before electrophilic substitution, highlighting the compound's utility in material science and engineering (Puterová et al., 2008).
Analytical Applications
Advancements in analytical methods for quantitating chlorophenoxy acid herbicides highlight the application of specific compounds in enhancing detection sensitivities. The development of a highly selective and sensitive method using HPLC combined with electrochemical detection for analyzing chlorophenoxy acids in water underlines the importance of chemical derivatives in environmental monitoring and analysis (Wintersteiger et al., 1999).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c19-12-1-3-15(14(20)7-12)24-9-17(22)21-8-13-2-4-16(26-13)18(23)11-5-6-25-10-11/h1-7,10,18,23H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBESKRGVOUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2532039.png)

![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)
![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)



![N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2532056.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2532057.png)
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
